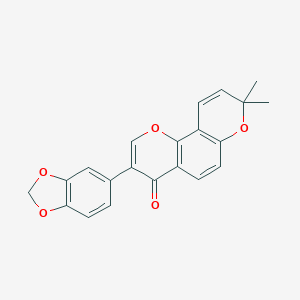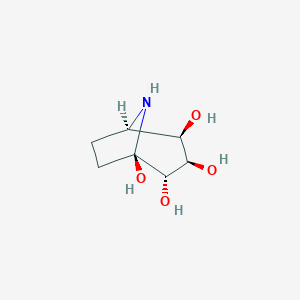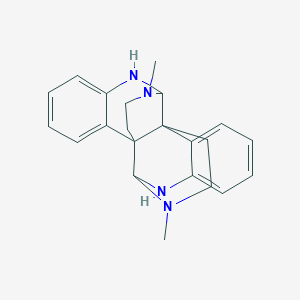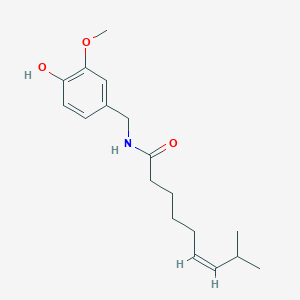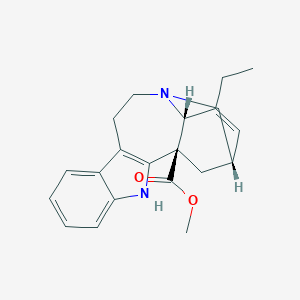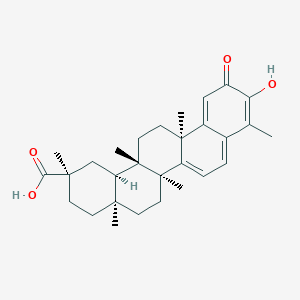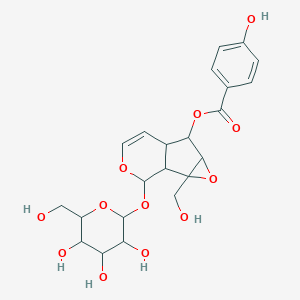
Cichoriin
Übersicht
Beschreibung
Cichoriin ist ein natürlich vorkommendes Cumarin-Glykosid, das in verschiedenen Pflanzen vorkommt, insbesondere in der Zichorienpflanze (Cichorium intybus). Es ist bekannt für seine vielfältigen biologischen Aktivitäten, darunter antioxidative, entzündungshemmende und leberschützende Eigenschaften .
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen
This compound kann durch Glykosylierung von Aesculetin (6,7-Dihydroxycumarin) mit Glucose synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines Glykosyldonors, wie z. B. Glucose, und eines Katalysators, um den Glykosylierungsprozess zu erleichtern. Die Reaktionsbedingungen umfassen oft milde Temperaturen und einen neutralen pH-Wert, um die Stabilität des Produkts zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet die Extraktion der Verbindung aus Zichorienpflanzen. Der Prozess umfasst die Ernte der Pflanze, das Trocknen und das Mahlen zu einem Pulver. Das Pulver wird dann einer Lösemittelextraktion unterzogen, gefolgt von Reinigungsschritten wie Kristallisation oder Chromatographie, um this compound in reiner Form zu isolieren .
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Vorläufer für die Synthese anderer Cumarin-Derivate verwendet.
Biologie: Untersucht auf seine Rolle bei der Modulation biologischer Pfade und seine Auswirkungen auf zelluläre Prozesse.
Medizin: Erforscht auf sein therapeutisches Potenzial bei der Behandlung von Erkrankungen wie Diabetes, Fettleibigkeit und Herz-Kreislauf-Erkrankungen. .
Wirkmechanismus
Cichoriin übt seine Wirkungen über verschiedene molekulare Ziele und Pfade aus:
Antioxidative Aktivität: Es fängt freie Radikale ab und reguliert antioxidative Enzyme nach oben, wodurch oxidativer Stress reduziert wird.
Entzündungshemmende Aktivität: Hemmt pro-inflammatorische Zytokine und Enzyme, wodurch Entzündungen reduziert werden.
Stoffwechselregulation: Moduliert die Expression von Genen, die am Lipid- und Kohlenhydratstoffwechsel beteiligt sind, wie z. B. den Peroxisomen-Proliferator-aktivierten Rezeptor gamma (PPAR-γ).
Zukünftige Richtungen
Cichoriin has demonstrated an upregulation of the mRNA and protein expressions of PPAR-γ . These findings are the first report on the beneficial role of this compound in alleviating adverse metabolic effects in high-fat diet-induced obesity and adapting it into an innovative obesity management strategy .
Wirkmechanismus
Cichoriin exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, reducing oxidative stress.
Anti-inflammatory Activity: Inhibits pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Metabolic Regulation: Modulates the expression of genes involved in lipid and carbohydrate metabolism, such as peroxisome proliferator-activated receptor gamma (PPAR-γ).
Biochemische Analyse
Biochemical Properties
Cichoriin interacts with several enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it has been shown to interact with GLUT4, AMPK, and PI3K .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to ameliorate high-fat diet/streptozotocin (HFD/STZ)-induced diabetic conditions and mitigate the histopathological characteristics of the pancreas, as well as increasing pancreatic insulin expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to increase the mRNA and protein expressions of GLUT4, AMPK, and PI3K .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been shown to have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been shown to alleviate HFD-induced metabolic dysfunctions at dosages of 50 mg/kg and 100 mg/kg .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to have effects on metabolic flux and metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cichoriin can be synthesized through the glycosylation of aesculetin (6,7-dihydroxycoumarin) with glucose. The reaction typically involves the use of a glycosyl donor, such as glucose, and a catalyst to facilitate the glycosylation process. The reaction conditions often include mild temperatures and neutral pH to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from chicory plants. The process includes harvesting the plant, drying, and grinding it into a powder. The powder is then subjected to solvent extraction, followed by purification steps such as crystallization or chromatography to isolate this compound in its pure form .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Cichoriin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden, die unterschiedliche biologische Aktivitäten haben können.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln, was möglicherweise seine biologischen Eigenschaften verändert.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.
Substitution: Verschiedene Nucleophile und Elektrophile können unter milden bis mäßigen Bedingungen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von this compound zur Bildung von Chinonen führen, während die Reduktion Hydroxyderivate liefern kann .
Vergleich Mit ähnlichen Verbindungen
Cichoriin wird mit anderen Cumarin-Glykosiden verglichen, wie z. B.:
Esculin: Ähnlich in der Struktur, unterscheidet sich jedoch in seinem Glykosylierungsmuster.
Scopolin: Ein weiteres Cumarin-Glykosid mit unterschiedlichen biologischen Aktivitäten.
This compound zeichnet sich durch seine einzigartige Kombination aus biologischen Aktivitäten und seinem Potenzial für therapeutische Anwendungen bei verschiedenen Krankheiten aus .
Eigenschaften
IUPAC Name |
6-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O9/c16-5-10-12(19)13(20)14(21)15(24-10)23-9-4-8-6(3-7(9)17)1-2-11(18)22-8/h1-4,10,12-17,19-21H,5H2/t10-,12-,13+,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBCMONIPIJTSB-TVKJYDDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=CC(=C(C=C21)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)OC2=CC(=C(C=C21)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50201181 | |
| Record name | Cichoriin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50201181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
531-58-8 | |
| Record name | Cichoriin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=531-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cichoriin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cichoriin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50201181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CICHORIIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T3VO03BTR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





